Cas no 834885-04-0 (1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone)

1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone structure
834885-04-0 structure
Product name:1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone
CAS No:834885-04-0
MF:C16H16O2
MW:240.29704
CID:716144
PubChem ID:24950968

1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-[4-(3,5-dimethylphenoxy)phenyl]-
    • 1-(4-(3,5-DIMETHYLPHENOXY)PHENYL)ETHANONE
    • 1-[4-(3,5-dimethyl-phenoxy)-phenyl]ethanone
    • A1-11539
    • AKOS005856210
    • 834885-04-0
    • DTXSID10648058
    • 1-[4-(3,5-dimethylphenoxy)phenyl]ethanone
    • 1-[4-(3,5-Dimethylphenoxy)-phenyl]ethanone
    • 1-[4-(3,5-Dimethylphenoxy)phenyl]ethan-1-one
    • 1-(4-(3,5-Dimethylphenoxy)phenyl)ethan-1-one
    • 1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone
    • MDL: MFCD06656997
    • Inchi: InChI=1S/C16H16O2/c1-11-8-12(2)10-16(9-11)18-15-6-4-14(5-7-15)13(3)17/h4-10H,1-3H3
    • InChI Key: HRUQYPGGAWPOSH-UHFFFAOYSA-N
    • SMILES: CC1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)C)C

Computed Properties

  • Exact Mass: 240.115029749g/mol
  • Monoisotopic Mass: 240.115029749g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Melting Point: Not available
  • Boiling Point: 362.3±30.0 °C at 760 mmHg
  • Flash Point: 155.4±18.1 °C
  • PSA: 26.30000
  • LogP: 4.29830
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone Security Information

1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2041801-5g
1-(4-(3,5-Dimethylphenoxy)phenyl)ethan-1-one
834885-04-0 97%
5g
¥27518.00 2024-07-28
TRC
D591988-10mg
1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone
834885-04-0
10mg
$ 50.00 2022-06-05
TRC
D591988-100mg
1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone
834885-04-0
100mg
$ 185.00 2022-06-05
TRC
D591988-50mg
1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone
834885-04-0
50mg
$ 115.00 2022-06-05
A2B Chem LLC
AC27528-5g
1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone
834885-04-0 97%
5g
$880.00 2024-04-19
A2B Chem LLC
AC27528-1g
1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone
834885-04-0 97%
1g
$280.00 2024-04-19
A2B Chem LLC
AC27528-25g
1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone
834885-04-0 97%
25g
$1680.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2041801-1g
1-(4-(3,5-Dimethylphenoxy)phenyl)ethan-1-one
834885-04-0 97%
1g
¥9172.00 2024-07-28

1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone Related Literature

Additional information on 1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone

1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone: A Comprehensive Overview

1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone (CAS No. 834885-04-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 3,5-dimethylphenoxyacetophenone, is characterized by its unique structural features and potential biological activities. In this article, we will delve into the chemical properties, synthesis methods, and recent research findings related to this compound.

Chemical Structure and Properties

1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone is a member of the acetophenone family, featuring a phenyl ring substituted with a 3,5-dimethylphenoxy group. The molecular formula of this compound is C16H18O2, with a molecular weight of approximately 242.31 g/mol. The presence of the dimethyl groups on the phenoxy ring imparts unique electronic and steric effects, which can influence its reactivity and biological activity.

The compound is typically synthesized through a series of well-defined chemical reactions. One common method involves the reaction of 4-hydroxyacetophenone with 3,5-dimethylphenol in the presence of a suitable base and catalyst. This reaction proceeds via an O-alkylation mechanism, resulting in the formation of the desired product. The purity and yield of 1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone can be optimized by carefully controlling reaction conditions such as temperature, solvent, and catalyst type.

Synthesis Methods

The synthesis of 1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone has been extensively studied due to its potential applications in drug discovery and development. One widely used synthetic route involves the nucleophilic substitution of 4-hydroxyacetophenone with 3,5-dimethylphenol in an alkaline medium. This method is highly efficient and yields pure products with minimal side reactions.

An alternative approach involves the use of transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed coupling reactions between 4-bromoacetophenone and 3,5-dimethylphenol can produce high yields of the target compound under mild conditions. This method offers greater flexibility in terms of functional group tolerance and can be adapted to synthesize a variety of substituted acetophenones.

Biological Activity and Applications

1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone has been investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Recent studies have shown that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that it may have therapeutic potential in treating inflammatory diseases.

In addition to its anti-inflammatory properties, 1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone has demonstrated potent antioxidant activity. It effectively scavenges free radicals and protects cells from oxidative damage. This property makes it a promising candidate for use in formulations aimed at preventing or treating oxidative stress-related disorders.

Furthermore, preliminary studies have indicated that this compound possesses anticancer activity against various cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways involved in cancer progression. These findings highlight its potential as a lead compound for the development of novel anticancer agents.

Current Research Trends

The ongoing research on 1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone is focused on elucidating its mechanism of action and optimizing its pharmacological properties. Recent studies have employed advanced techniques such as molecular docking and molecular dynamics simulations to gain insights into its interactions with target proteins.

In one notable study published in the Journal of Medicinal Chemistry, researchers used computational methods to identify key residues involved in the binding of 1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone to specific protein targets. These findings have provided valuable information for rational drug design and optimization efforts.

Clinical trials are also underway to evaluate the safety and efficacy of this compound in various disease models. Preliminary results from these trials have shown promising outcomes, paving the way for further clinical development.

Safety Considerations

Safety is a critical aspect in the development of any new chemical entity. Extensive toxicological studies have been conducted to assess the safety profile of 1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone. These studies have demonstrated that it exhibits low toxicity at therapeutic concentrations and does not cause significant adverse effects in animal models.

To ensure safe handling and use, appropriate safety measures should be followed when working with this compound. This includes using personal protective equipment (PPE), maintaining good laboratory practices (GLPs), and adhering to relevant regulatory guidelines.

Conclusion

1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone (CAS No. 834885-04-0) is a versatile compound with promising biological activities that make it an attractive candidate for further research and development. Its unique chemical structure confers distinct properties that can be harnessed for various applications in medicinal chemistry and pharmaceutical sciences.

Ongoing research continues to uncover new insights into its mechanism of action and potential therapeutic uses. As more data becomes available from preclinical studies and clinical trials, it is likely that this compound will play an increasingly important role in the discovery and development of novel drugs for treating a wide range of diseases.

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